1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]ethanone
Description
The compound 1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]ethanone is a heterocyclic organic molecule featuring a pyrrole core substituted with a 2-furylmethyl group and methyl groups at positions 2 and 3. The ethanone moiety is further modified with a sulfanyl-linked [1,2,4]triazolo[4,3-a]quinoline derivative. Its molecular design combines elements from pyrrole-based scaffolds (common in anti-inflammatory agents) and triazoloquinoline systems (noted for kinase inhibition) .
Properties
CAS No. |
379244-69-6 |
|---|---|
Molecular Formula |
C24H22N4O2S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C24H22N4O2S/c1-15-11-23-25-26-24(28(23)21-9-5-4-8-19(15)21)31-14-22(29)20-12-16(2)27(17(20)3)13-18-7-6-10-30-18/h4-12H,13-14H2,1-3H3 |
InChI Key |
WFQNTVKEFFCTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=C(N(C(=C4)C)CC5=CC=CO5)C |
Origin of Product |
United States |
Preparation Methods
Purification Techniques
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.
Yield Considerations
Spectroscopic Characterization
Key Data :
Industrial-Scale Production
Sigma-Aldrich’s process (Product No. R856363) utilizes continuous flow chemistry to enhance reproducibility, with a reported throughput of 12 kg/batch.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Paal-Knorr pyrrole | High regioselectivity | Requires anhydrous conditions | 68 |
| Thiourea SNAr | Mild conditions | Slow reaction kinetics | 55 |
| Bromoethanone coupling | Scalable | Sensitivity to moisture | 45 |
Chemical Reactions Analysis
1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and triazoloquinoline moieties, using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of this compound show significant anticancer properties. For instance, similar compounds have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), revealing IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar triazole and quinoline structures have been reported to possess antibacterial and antifungal properties. This could be attributed to their ability to interfere with microbial metabolic pathways or disrupt cellular integrity.
Anti-inflammatory Effects
In vitro studies have indicated that derivatives may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases.
Case Studies
Several case studies highlight the applications of this compound in therapeutic settings:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Activity :
- Case Study on Anti-inflammatory Properties :
Mechanism of Action
The mechanism of action of 1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, a comparative analysis with structurally or functionally related molecules is essential. Below is a detailed comparison based on substituents, molecular properties, and reported activities.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Activity: The target compound’s 2-furylmethyl group may enhance solubility compared to fluorophenyl () or dichlorophenyl () substituents. Compounds with quinoline or pyrazole cores () often exhibit kinase or protease inhibition, suggesting the target molecule could share similar targets .
Molecular Properties :
- The target’s sulfanyl linker (C–S–C) may improve metabolic stability compared to ether or amine linkages in analogs like .
- High lipophilicity (e.g., XLogP3 = 4.3 in ) correlates with membrane permeability but may compromise aqueous solubility .
Biological Relevance: The triazoloquinoline moiety in the target compound is structurally analogous to inhibitors of cyclin-dependent kinases (CDKs) or phosphodiesterases, though direct evidence is lacking .
Biological Activity
The compound 1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available research findings.
Chemical Structure and Properties
This compound consists of a pyrrole ring substituted with a furylmethyl group and a quinoline derivative linked via a sulfanyl group. The structural complexity suggests a potential for diverse biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Note: The above data reflects findings from studies on related pyrrole compounds, suggesting potential activity for the target compound as well .
2. Anticancer Activity
Preliminary studies on related triazole and quinoline derivatives have shown anticancer properties. For instance, triazoles have been linked with apoptosis induction in cancer cells. The structural motifs present in the target compound may similarly influence cancer cell viability and proliferation.
3. Enzyme Inhibition
Certain derivatives of pyrrole and quinoline are known to act as enzyme inhibitors. This activity can be crucial in developing treatments for diseases where specific enzymes play a pathological role, such as in cancer or infectious diseases.
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to the target compound:
- Study on Pyrrole Derivatives : A study demonstrated that 2,5-dimethylpyrrole derivatives enhanced cell-specific productivity in monoclonal antibody production while suppressing unwanted cell growth . This suggests that similar structural characteristics in the target compound could yield beneficial effects in biotechnological applications.
- Triazole and Quinoline Research : Research focusing on quinoline derivatives has shown their efficacy as antimalarial agents. The incorporation of triazole moieties has been associated with improved bioactivity against various pathogens .
While specific mechanisms for the target compound remain to be elucidated, insights can be drawn from studies on its structural components:
- Pyrrole Ring : Known for its ability to interact with biological macromolecules, potentially affecting cellular processes.
- Quinoline Derivative : Often involved in chelating metal ions and interfering with DNA replication in pathogens.
- Sulfanyl Group : May contribute to enhancing lipophilicity, improving cell membrane permeability.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for reproducibility?
- Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrrole core via cyclocondensation of substituted amines and diketones under controlled pH (5–6) and temperature (60–80°C) .
- Step 2 : Functionalization of the triazoloquinoline moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ in DMF .
- Step 3 : Thioether linkage formation between the pyrrole and triazoloquinoline groups using CS₂ or NaSH as sulfur donors .
- Optimization : Automated flow reactors improve scalability, while real-time HPLC monitoring ensures intermediate purity (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Answer : A combination of spectroscopic and crystallographic methods is used:
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., furylmethyl vs. methyl groups on the pyrrole) .
- X-ray Diffraction : Single-crystal analysis confirms stereochemistry of the triazoloquinoline ring system .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 492.1234) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies in IC₅₀ values (e.g., 2–10 µM in kinase inhibition assays) arise from:
- Assay Conditions : Buffer pH (7.4 vs. 6.8) affects protonation states of the triazoloquinoline group .
- Cell Line Variability : Differences in membrane permeability (e.g., HEK293 vs. HeLa) impact intracellular concentrations .
- Mitigation : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines for comparative studies .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Answer :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinase ATP pockets, prioritizing substituents that reduce steric clashes .
- QSAR Models : Correlate Hammett constants of substituents (e.g., electron-withdrawing groups on the furan ring) with inhibitory activity (R² > 0.85) .
- ADMET Prediction : SwissADME evaluates logP (<3.5) and topological polar surface area (>80 Ų) to balance solubility and bioavailability .
Q. What experimental designs are optimal for studying its mechanism of action in complex biological systems?
- Answer :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies target proteins in lysates treated with 10 µM compound .
- Kinome Screening : PamStation® assays quantify inhibition across 400+ kinases, with Z’-factor >0.6 ensuring robustness .
- In Vivo Models : Zebrafish xenografts with fluorescent reporters track tumor regression (dose: 5 mg/kg/day) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
